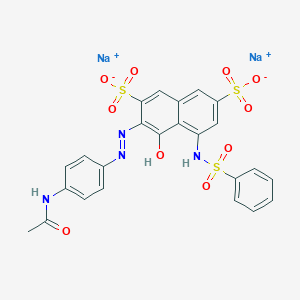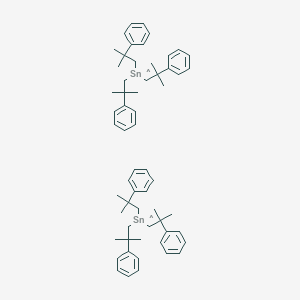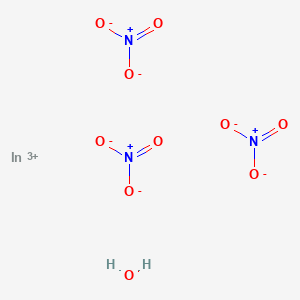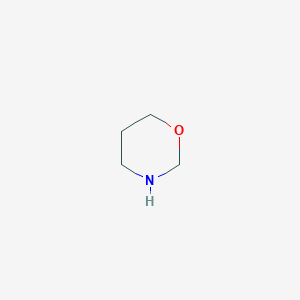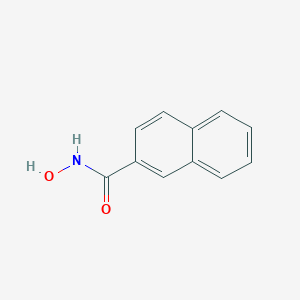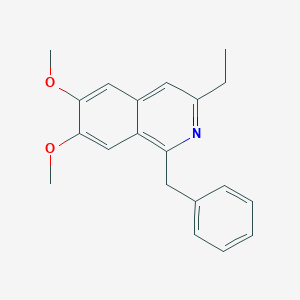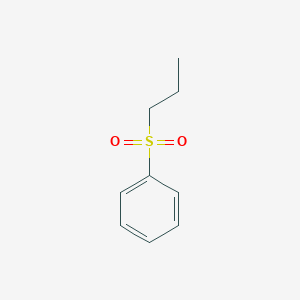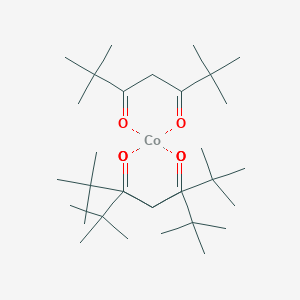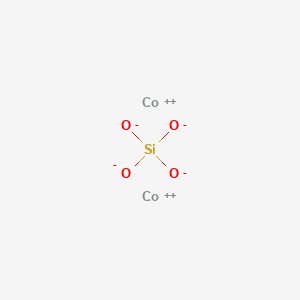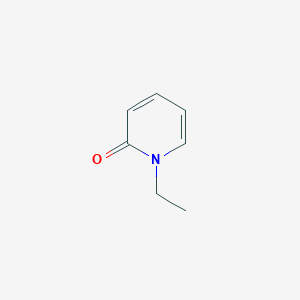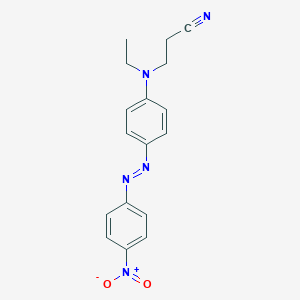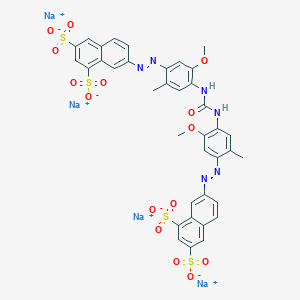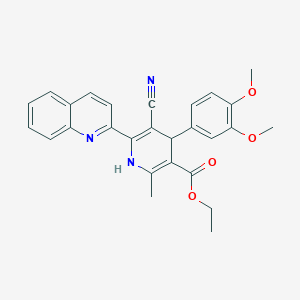
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CRF-1 antagonist due to its ability to block the activity of corticotropin-releasing factor 1 (CRF-1) receptors.
作用机制
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate acts as a selective antagonist of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors. Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors are known to play a crucial role in the regulation of stress response, anxiety, and depression. By blocking the activity of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors, Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate reduces the release of stress hormones and thus exerts its therapeutic effects.
生化和生理效应
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of stress hormones such as corticotropin-releasing hormone, adrenocorticotropic hormone, and cortisol. It also increases the levels of brain-derived neurotrophic factor, which is known to play a crucial role in the regulation of mood and emotions.
实验室实验的优点和局限性
One of the significant advantages of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is its selectivity for Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors, which makes it a potent tool for studying the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases. However, its limited solubility in water and poor pharmacokinetic properties can be a significant limitation for its use in in vivo studies.
未来方向
The potential therapeutic applications of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate are vast, and several future directions can be explored. One of the potential future directions is the development of more potent and selective Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate antagonists with better pharmacokinetic properties. Another possible future direction is the investigation of the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases, including post-traumatic stress disorder, chronic pain, and obesity.
Conclusion:
In conclusion, Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is a potent Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate antagonist with potential therapeutic applications in various diseases. Its selectivity for Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors makes it a potent tool for studying the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases. However, its limited solubility in water and poor pharmacokinetic properties can be a significant limitation for its use in in vivo studies. Several future directions can be explored to develop more potent and selective Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate antagonists with better pharmacokinetic properties and investigate the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases.
合成方法
The synthesis of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate involves a multi-step process. The first step involves the reaction of 2-methyl-3,5-diphenylpyridine with ethyl cyanoacetate in the presence of a base to form 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydropyridine. The second step involves the esterification of the resulting compound with ethyl chloroformate to form Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate.
科学研究应用
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anxiolytic, antidepressant, and anti-stress effects in preclinical studies. It has also been shown to have potential in the treatment of alcohol addiction, anxiety disorders, and depression.
属性
CAS 编号 |
10354-39-9 |
|---|---|
产品名称 |
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate |
分子式 |
C27H25N3O4 |
分子量 |
455.5 g/mol |
IUPAC 名称 |
ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-quinolin-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H25N3O4/c1-5-34-27(31)24-16(2)29-26(21-12-10-17-8-6-7-9-20(17)30-21)19(15-28)25(24)18-11-13-22(32-3)23(14-18)33-4/h6-14,25,29H,5H2,1-4H3 |
InChI 键 |
SFQQMJFYDUUWFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
同义词 |
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihy dro-3-pyridinecarboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



